3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one
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Overview
Description
3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is a chemical compound with the molecular formula C9H17ClN2O3S. It is known for its unique structure, which includes a piperazine ring substituted with an ethanesulfonyl group and a chloropropanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one typically involves the reaction of 1-(4-piperazinyl)propan-1-one with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloropropanone moiety can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one: Similar structure but with a thiazole ring instead of an ethanesulfonyl group.
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: Similar piperazine core but with different substituents.
Uniqueness
3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-1-(4-ethylsulfonylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O3S/c1-2-16(14,15)12-7-5-11(6-8-12)9(13)3-4-10/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRMGJIOQDJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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